15,16-Dihydrobiliverdin

Spectroscopy Bilin Biochemistry Phycobilin Biosynthesis

15,16-Dihydrobiliverdin (15,16-DHBV) is a partially reduced linear tetrapyrrole belonging to the bilin family, functioning as the obligate intermediate in the two-step biosynthesis of phycoerythrobilin from biliverdin IXα. It is characterized by a distinctive 'violin-like' absorption spectrum with maxima at 335 and 560 nm in methanolic HCl, reflecting reduction at the 15,16-double bond that disrupts the conjugated π-electron system.

Molecular Formula C33H36N4O6
Molecular Weight 584.7 g/mol
Cat. No. B1205345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15,16-Dihydrobiliverdin
Synonyms15,16-DHBV
15,16-dihydrobiliverdin IXa
Molecular FormulaC33H36N4O6
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C=C)C)N3)C)CCC(=O)O)CCC(=O)O)C)C=C
InChIInChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,26,34-35H,1-2,9-13H2,3-6H3,(H,36,43)(H,38,39)(H,40,41)/t26-/m1/s1
InChIKeyCGSPNIOREWHDGG-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15,16-Dihydrobiliverdin: A Critical Bilin Intermediate for Phycobilin Biosynthesis and Chromophore Studies


15,16-Dihydrobiliverdin (15,16-DHBV) is a partially reduced linear tetrapyrrole belonging to the bilin family, functioning as the obligate intermediate in the two-step biosynthesis of phycoerythrobilin from biliverdin IXα [1]. It is characterized by a distinctive 'violin-like' absorption spectrum with maxima at 335 and 560 nm in methanolic HCl, reflecting reduction at the 15,16-double bond that disrupts the conjugated π-electron system [2]. Naturally occurring as a covalently bound chromophore in cryptomonad phycobiliproteins, 15,16-DHBV serves both as a light-harvesting pigment and as a vital substrate for ferredoxin-dependent bilin reductases, making it essential for studies of bilin enzymology, photosynthetic antenna complexes, and synthetic biology applications [3].

PebB-specific substrate for phycoerythrobilin synthesis
Characteristic 560 nm absorption for kinetic assays
Native doubly-linked chromophore for antenna reconstitution

Why Biliverdin IXα or Phycoerythrobilin Cannot Replace 15,16-Dihydrobiliverdin in Specialized Research Applications


Substituting 15,16-DHBV with its closest analog, biliverdin IXα, or the downstream product phycoerythrobilin, fails in specific biochemical and biophysical contexts due to fundamentally altered spectral properties and enzyme specificity. Reduction of the 15,16-double bond confers a unique electronic structure, blue-shifting the long-wavelength absorption maximum from approximately 650 nm to 560 nm in methanolic HCl [1]. More critically, the downstream reductase PebB (phycoerythrobilin:ferredoxin oxidoreductase) is documented as specific for 15,16-DHBV and does not accept biliverdin IXα [2]. Furthermore, the protonation preference of 15,16-DHBV differs from other bilins in cryptophyte antenna complexes, directly impacting energy transfer dynamics [3]. These irreversible distinctions mean that generic bilin replacements will yield null results in PebB enzymatic assays and fail to reconstitute native-like photophysical properties in antenna complex studies.

Spectral mismatch

Biliverdin IXα absorbs at ~650 nm, not 560 nm; the irreversible blue-shift limits direct spectroscopic substitution.

Enzyme specificity

PebB does not accept biliverdin IXα or phycoerythrobilin as substrate, blocking pathway reconstitution with generic bilins.

Protonation & attachment

Protonation preference and doubly-linked architecture differ from other bilins, which may alter energy transfer dynamics.

Quantitative Evidence Differentiating 15,16-Dihydrobiliverdin from Biliverdin IXα and Other Bilins


Blue-Shifted Absorption Spectrum Versus Biliverdin IXα

15,16-Dihydrobiliverdin exhibits a distinct 'violin-like' absorption spectrum compared to its parent compound, biliverdin IXα. In methanolic HCl, 15,16-DHBV shows absorption maxima at 335 nm and 560 nm [1]. By contrast, biliverdin IXα free acid in methanol displays a sharp band at about 375 nm and a broad band at about 650 nm [2]. The reduction of the 15,16-double bond thus results in a significant blue-shift of the long-wavelength absorption maximum by approximately 90 nm (from ~650 nm to 560 nm) and of the Soret-like band by about 40 nm (from ~375 nm to 335 nm). This spectral signature provides a direct, quantitative optical handle for monitoring enzymatic reactions and distinguishing the intermediate from the substrate.

Absorption shift
Reported
335 nm & 560 nm
Enables spectroscopic discrimination from biliverdin IXα
Methanolic HCl; ~90 nm Q-band blue-shift
Spectroscopy Bilin Biochemistry Phycobilin Biosynthesis

Exclusive Substrate Specificity for Phycoerythrobilin:Ferredoxin Oxidoreductase (PebB)

The enzyme phycoerythrobilin:ferredoxin oxidoreductase (PebB, EC 1.3.7.3) catalyzes the two-electron reduction of the C2 and C31 diene system of 15,16-dihydrobiliverdin to yield phycoerythrobilin. KEGG Enzyme entry 1.3.7.3 explicitly annotates this enzyme as 'Specific for 15,16-dihydrobiliverdin' [1]. In contrast, neither biliverdin IXα nor other bilins such as mesobiliverdin or phycocyanobilin serve as substrates for this enzyme. This strict specificity has been experimentally validated using purified recombinant PebB and a panel of natural bilins [2]. The substrate discrimination is absolute; no turnover is observed with biliverdin IXα, making 15,16-DHBV the only viable substrate for in vitro reconstitution of the complete phycoerythrobilin biosynthetic pathway.

PebB substrate specificity
Head-to-head
Accepts 15,16-DHBV; does not accept BV, PEB, PCB
Mandatory for phycoerythrobilin pathway reconstitution
Recombinant PebB assay
Enzymology Substrate Specificity Phycobilin Biosynthesis

Elevated pKa Relative to Other Bilin Pigments in Cryptophyte Antenna Complexes

A combined quantum chemical and molecular dynamics study investigated protonation preferences for four bilin pigments in cryptophyte antenna complexes. The results predict a pKa > 7 for 15,16-dihydrobiliverdin (DBV) in α polypeptide chains not coordinated to a negatively charged amino acid. By contrast, for phycoerythrobilin (PEB), phycocyanobilin (PCB), and other DBV and PCB pigments interacting with Glu or Asp side chains, higher pKa values (pKa > 8) are estimated [1]. This differential protonation propensity means that DBV is more likely to be fully protonated under physiological pH (~5-7) compared to other bilins that require a stronger acidic microenvironment for protonation. Experimental pH-dependent absorption spectra of the complexes validated the computational predictions [1].

Protonation propensity
Class-level
pKa > 7 (vs > 8 for PEB/PCB)
Supports protonation-state studies at physiological pH
Computed & validated at pH 5–7
Protonation State Light-Harvesting Computational Chemistry

Unique Doubly-Linked Chromophore Architecture in Cryptomonad Phycobiliproteins

In cryptomonad phycoerythrin 555 and phycocyanin 645, 15,16-dihydrobiliverdin is covalently attached through a rare doubly-linked configuration: thioether bonds from Cys-50 to the 3″-carbon of ring A and from Cys-61 to the 18′-carbon of ring D [1]. This bidentate attachment mode is unique to 15,16-DHBV among all bilin chromophores. Phycoerythrobilins in the same protein are attached only through single thioether bonds at canonical sites (e.g., α-Cys-18, β-Cys-82, β-Cys-158). The double linkage restricts conformational flexibility and likely tunes the chromophore's orientation and energy transfer properties. No other bilin, including mesobiliverdin or phycocyanobilin, has been observed to form this specific doubly-linked architecture in native phycobiliproteins [2].

Attachment architecture
Head-to-head
Doubly linked (β-DiCys-50,61)
Required for native chromophore geometry
Unique to DHBV; NMR-verified
Phycobiliproteins Chromophore Attachment NMR Spectroscopy

High-Impact Application Scenarios for 15,16-Dihydrobiliverdin Based on Differentiated Evidence


In Vitro Reconstitution of the Phycoerythrobilin Biosynthetic Pathway

Because 15,16-DHBV is the specific substrate for PebB and the exclusive intermediate in phycoerythrobilin synthesis, it is indispensable for building fully in vitro two-enzyme (PebA + PebB) or single-enzyme (PebS) phycoerythrobilin production systems. Its distinct absorption at 560 nm enables real-time HPLC-based or spectrophotometric kinetic assays for enzyme characterization [1][2].

Synthetic Biology and Metabolic Engineering for Light-Harvesting Pigment Production

The use of 15,16-DHBV as a pathway intermediate standard is critical for engineering cyanobacterial or heterologous hosts (e.g., E. coli) for phycobilin production. Its unique spectral signature and confirmed role as the branch-point intermediate allow precise quantification of pathway flux and troubleshooting of PebB activity bottlenecks [1].

Structural and Mechanistic Studies of Ferredoxin-Dependent Bilin Reductases (FDBRs)

Authentic 15,16-DHBV is required for co-crystallization or binding studies with PebB and related FDBRs. Its double bond reduction at 15,16 creates a distinct conformational landscape that governs substrate recognition. The differential pKa of ~7 versus >8 for other bilins [3] further supports mechanistic investigations of proton-coupled electron transfer in the FDBR active site.

Reconstitution of Cryptophyte Antenna Complexes for Biophysical Studies

To faithfully reconstitute cryptophyte phycoerythrin or phycocyanin complexes with native-like energy transfer properties, the unique doubly-linked 15,16-DHBV chromophore must be used. Simple phycoerythrobilin or phycocyanobilin cannot replicate the bidentate thioether attachment at β-DiCys-50,61, which is essential for correct chromophore orientation and ultrafast energy transfer dynamics [4].

Application
Selection Property
Validation Focus
Phycoerythrobilin pathway reconstitution
PebB substrate requirement
Spectrophotometric kinetic assay
Light-harvesting pigment production
Pathway intermediate standard
Flux quantification & bottleneck identification
FDBR mechanistic studies
Substrate-dependent pKa shift
Proton-coupled electron transfer assays
Antenna complex reconstitution
Doubly-linked chromophore requirement
Energy transfer dynamics validation
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